molecular formula C21H32N6O3.HCl B1191966 NCT 501 hydrochloride

NCT 501 hydrochloride

Cat. No.: B1191966
M. Wt: 452.98
Attention: For research use only. Not for human or veterinary use.
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Description

Aldehyde Dehydrogenase Superfamily and Functional Diversity

The Aldehyde Dehydrogenase (ALDH) superfamily comprises a group of NAD(P)+-dependent enzymes essential for oxidizing a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. frontiersin.orgoncotarget.com This enzymatic action is a critical detoxification pathway, as aldehydes are often reactive and potentially toxic molecules. nih.gov The superfamily is characterized by significant structural and functional diversity, with members found across nearly all forms of life, from bacteria to humans. frontiersin.orgnih.gov

In humans, the ALDH superfamily consists of 19 functionally distinct isozymes, each with varying substrate specificities, tissue distribution, and subcellular locations. nih.govnih.gov This diversity allows them to participate in a broad spectrum of biological activities, including detoxification, biosynthesis, and maintaining cellular homeostasis. frontiersin.orgtandfonline.com The enzymes are classified into different families based on their amino acid sequence identity. researchgate.net While some ALDH enzymes have broad substrate preferences, others are highly specific for particular aldehyde intermediates involved in metabolism. nih.gov This functional versatility highlights the evolutionary importance of the ALDH superfamily in cellular protection and metabolic regulation. nih.gov

Biological Significance of ALDH1A1 in Cellular Metabolism and Redox Homeostasis

Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a prominent and extensively studied member of the ALDH superfamily. nih.gov It plays a crucial role in several key metabolic pathways. One of its most well-characterized functions is the irreversible oxidation of retinal (retinaldehyde) to retinoic acid, a molecule vital for regulating gene expression related to growth, differentiation, and development. oncotarget.comnih.gov

Upregulation and Role of ALDH1A1 in Cancer Biology and Stemness

In the context of oncology, ALDH1A1 has garnered significant attention due to its frequent upregulation in various types of cancer, including breast, lung, ovarian, and gastric cancers. spandidos-publications.comfrontiersin.orgnih.gov Elevated expression of ALDH1A1 is often correlated with a poor prognosis and increased tumor aggressiveness. nih.govnih.gov

Crucially, high ALDH1A1 activity is considered a hallmark of cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and relapse. nih.govpnas.org ALDH1A1 contributes to the CSC phenotype by several mechanisms. It is involved in promoting cell self-renewal and differentiation, and it provides protection against the cytotoxic effects of many chemotherapeutic agents. oncotarget.comnih.gov The enzyme's ability to detoxify aldehydes generated by chemotherapy and radiotherapy contributes to treatment resistance. spandidos-publications.commdpi.com For instance, ALDH1A1 is known to metabolize the active forms of oxazaphosphorine drugs like cyclophosphamide, thereby reducing their efficacy. oncotarget.comnih.gov The upregulation of ALDH1A1 in cancer, particularly in CSCs, makes it a significant factor in cancer progression and treatment failure. spandidos-publications.comnih.gov

Strategic Imperatives for Selective ALDH1A1 Inhibitor Development

The established role of ALDH1A1 in promoting cancer stemness and therapeutic resistance provides a strong rationale for the development of selective inhibitors. nih.govnih.gov Targeting ALDH1A1 offers a promising strategy to overcome chemoresistance and eliminate the CSC population that drives tumor recurrence. spandidos-publications.com While non-specific ALDH inhibitors exist, they lack the precision needed to target ALDH1A1 without affecting other important ALDH isozymes, which could lead to unwanted off-target effects. nih.gov

Therefore, the development of potent and highly selective ALDH1A1 inhibitors is a critical strategic imperative in oncology research. nih.gov Such inhibitors can serve as valuable chemical tools to further elucidate the specific functions of ALDH1A1 in both normal physiology and disease. nih.gov NCT-501 hydrochloride emerged from such a drug discovery effort. It is a theophylline-based compound identified through high-throughput screening and subsequent optimization. nih.gov NCT-501 hydrochloride is characterized by its potent inhibition of ALDH1A1 and high selectivity over other ALDH isozymes. medchemexpress.combiocat.com

Table 1: Research Findings on NCT-501 Hydrochloride

ParameterFindingReference
TargetAldehyde Dehydrogenase 1A1 (ALDH1A1) medchemexpress.com
Potency (IC50)40 nM for human ALDH1A1 medchemexpress.comtocris.comrndsystems.com
SelectivityExhibits >1000-fold selectivity for ALDH1A1 over ALDH3A1, ALDH1B1, and ALDH2 (IC50 >57 µM). Also selective over other dehydrogenases and a panel of 168 GPCRs. medchemexpress.comtocris.comrndsystems.com
Chemical BasisTheophylline-based analog medchemexpress.combiocat.com
PermeabilityReported to be blood-brain barrier permeable. tocris.comrndsystems.com
MechanismActs as a potent and selective inhibitor of the ALDH1A1 enzyme. nih.govnih.gov

Properties

Molecular Formula

C21H32N6O3.HCl

Molecular Weight

452.98

Synonyms

8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride

Origin of Product

United States

Discovery and Initial Characterization of Nct 501 Hydrochloride

Origin of Theophylline-Based ALDH1A1 Inhibitors

The development of NCT-501 hydrochloride is rooted in the exploration of theophylline-based compounds as potential ALDH1A1 inhibitors. researchgate.netnih.gov A new series of these analogs were identified as potent inhibitors of ALDH1A1. researchgate.net Theophylline (B1681296), a methylxanthine derivative, provided a core scaffold for medicinal chemistry efforts aimed at creating novel and effective modulators of the enzyme.

High-Throughput Screening Campaigns for ALDH1A1 Modulators

The initial breakthrough in identifying lead compounds came from quantitative high-throughput screening (qHTS) campaigns. researchgate.netnih.govacs.org These large-scale screenings are designed to rapidly assess the biological activity of thousands of chemical compounds.

Several screening methodologies have been developed to identify ALDH1A1 modulators. One such method is an in vitro esterase-based high-throughput screen (HTS) which successfully identified 256 compounds that could modulate ALDH1A1 esterase activity. nih.gov Of these, a significant portion also affected the enzyme's dehydrogenase activity. nih.gov Another approach involved the miniaturization and automation of a high-content cell-based ALDEFLUOR assay to a 1536-well format, enabling quantitative high-throughput screening for ALDH1A1 inhibitors with cellular activity. plos.orgplos.org Researchers have also utilized both in vitro enzyme activity screens with chemical libraries and virtual computational screens based on enzyme structures to find novel modulators. iu.edu

These screening campaigns were instrumental in identifying initial "hit" compounds from vast chemical libraries that demonstrated inhibitory activity against ALDH1A1. researchgate.net

Early Hit Identification and Lead Optimization Leading to NCT 501 Hydrochloride

Following the identification of initial hits from the qHTS campaigns, a comprehensive medicinal chemistry optimization process was undertaken. researchgate.net This "hit-to-lead" optimization aimed to enhance the potency, selectivity, and pharmacokinetic properties of the initial compounds. researchgate.net

The optimization process led to the development of a series of theophylline-based analogs with improved characteristics. nih.govacs.orgnih.gov Structure-activity relationship (SAR) studies were conducted to understand how chemical modifications influenced the inhibitory activity of the compounds. nih.gov This systematic approach of modifying the chemical structure and evaluating the resulting biological activity was crucial in refining the lead compounds.

This extensive optimization effort ultimately resulted in the identification of NCT-501. researchgate.net This compound, a potent and selective theophylline-based inhibitor of ALDH1A1, demonstrated a significant improvement over the initial hits. researchgate.netcaymanchem.com Further characterization confirmed its high selectivity for ALDH1A1 over other ALDH isozymes such as ALDH1B1, ALDH2, and ALDH3A1. rndsystems.commedchemexpress.com

Below is a table summarizing the inhibitory activity of NCT-501 hydrochloride and its selectivity over other ALDH isozymes.

EnzymeIC50 (nM)
hALDH1A140
hALDH1B1>57,000
hALDH2>57,000
hALDH3A1>57,000
Data sourced from MCE. medchemexpress.com

Historical Context of ALDH Inhibitor Research

The pursuit of ALDH inhibitors is not a recent endeavor. For years, research in this area was significantly driven by the role of ALDH in alcohol metabolism. nih.gov The accumulation of acetaldehyde (B116499) following alcohol consumption leads to unpleasant physiological effects, which spurred the development of ALDH inhibitors for alcohol aversion therapy. iu.edunih.gov

The human ALDH superfamily is comprised of 19 known NAD(P)+-dependent enzymes that are crucial for oxidizing a variety of aldehydes. nih.gov These enzymes are categorized into families and subfamilies based on their amino acid sequence identity. nih.gov

Over time, the focus of ALDH inhibitor research has expanded due to the recognition of the diverse roles these enzymes play in human health and disease. nih.gov Increased expression of certain ALDH isozymes, particularly ALDH1A1 and ALDH3A1, has been linked to resistance to certain cancer therapies. nih.gov This has made ALDH enzymes attractive targets for the development of new therapeutic agents. acs.org The development of isoform-specific inhibitors is a key challenge due to the high degree of structural similarity among the ALDH isozymes. iu.edu

Molecular Mechanisms of Action of Nct 501 Hydrochloride

Potent and Selective Inhibition of Aldehyde Dehydrogenase 1A1

NCT-501 hydrochloride has been identified as a potent and selective inhibitor of the ALDH1A1 isoenzyme. medchemexpress.commedchemexpress.comselleckchem.com Its mechanism is distinguished by a high degree of potency against its primary target and remarkable selectivity over other related enzymes.

The inhibitory potency of NCT-501 hydrochloride against human ALDH1A1 (hALDH1A1) has been quantified through enzymatic assays. These studies have consistently determined its half-maximal inhibitory concentration (IC₅₀) to be approximately 40 nM. medchemexpress.commedchemexpress.comrndsystems.comadooq.com This low nanomolar potency underscores the compound's strong affinity and inhibitory capacity for the ALDH1A1 enzyme.

Table 1: Inhibitory Potency of NCT-501 Hydrochloride against ALDH1A1

Compound Target Enzyme IC₅₀ (nM)

A critical aspect of the molecular action of NCT-501 hydrochloride is its high selectivity for the ALDH1A1 isoform over other members of the aldehyde dehydrogenase superfamily. nih.gov In vitro enzymatic assays have demonstrated that the compound exhibits minimal inhibitory activity against other key ALDH isozymes. Specifically, the IC₅₀ values for ALDH1B1, ALDH2, and ALDH3A1 are all reported to be greater than 57 μM. medchemexpress.commedchemexpress.com This represents a selectivity of over 1000-fold for ALDH1A1 compared to these other isoforms, highlighting the specific nature of its interaction. rndsystems.comtocris.com

Table 2: Isoform Selectivity Profile of NCT-501 Hydrochloride

Isozyme IC₅₀ Selectivity Fold (vs. ALDH1A1)
ALDH1A1 40 nM 1
ALDH1B1 >57 µM >1425
ALDH2 >57 µM >1425

The selectivity of NCT-501 hydrochloride extends beyond the ALDH family. The compound has been tested against other dehydrogenases and has shown a high degree of specificity. It displays more than 1000-fold selectivity for ALDH1A1 over the non-ALDH dehydrogenases HPGD (15-hydroxyprostaglandin dehydrogenase) and HSD17β4 (17β-hydroxysteroid dehydrogenase 4). nih.govrndsystems.comtocris.com Furthermore, its selectivity has been profiled against a broader range of protein targets. In a panel of 168 G protein-coupled receptors (GPCRs), NCT-501 hydrochloride showed a lack of significant activity. rndsystems.comtocris.com However, when tested at a concentration of 10 µM, it was found to inhibit the activity of over 450 human kinases by at least 55%, indicating potential off-target effects at higher concentrations. apexbt.com

Reversible Nature of ALDH1A1 Inhibition by NCT-501 Hydrochloride

Studies into the mechanism of action have confirmed that NCT-501 hydrochloride functions as a reversible inhibitor of ALDH1A1. nih.govapexbt.comresearchgate.net This characteristic was demonstrated using a rapid dilution assay. In this experiment, the ALDH1A1 enzyme was incubated with NCT-501 hydrochloride, leading to inhibition. Upon significant dilution of the enzyme-inhibitor complex, a rapid recovery of enzymatic activity was observed. nih.gov This restoration of function indicates that the inhibitor does not form a permanent, covalent bond with the enzyme, and its binding is transient, consistent with a reversible inhibitory mechanism. nih.gov

Role of the Theophylline (B1681296) Scaffold in ALDH1A1 Target Engagement

NCT-501 hydrochloride is a theophylline-based compound, and this chemical scaffold is fundamental to its activity as an ALDH1A1 inhibitor. nih.govnih.gov The development of NCT-501 hydrochloride emerged from a medicinal chemistry campaign that optimized a series of theophylline-based analogs identified from high-throughput screening. nih.gov The theophylline core structure serves as the foundational framework that is appropriately functionalized to achieve high-potency binding and specific engagement with the ALDH1A1 target. nih.gov The structural studies indicating that this class of inhibitors binds near the substrate-binding site exit are directly related to the properties conferred by the theophylline scaffold and its substituents. nih.gov This scaffold has been a key area of interest for designing selective ALDH1A1 inhibitors. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
NCT-501 hydrochloride

Structure Activity Relationship Sar Studies and Analog Development of Nct 501 Hydrochloride

Systematic Medicinal Chemistry Approaches for Enhancing ALDH1A1 Potency

The journey to identify NCT-501 began with a quantitative high-throughput screening (qHTS) campaign that identified a series of theophylline-based analogs as promising ALDH1A1 inhibitors. nih.govnih.gov These initial hits, while demonstrating activity, required significant medicinal chemistry optimization to enhance their potency and drug-like properties. The core theophylline (B1681296) scaffold was determined to be a suitable foundation for further investigation due to its distinct structure compared to other known ALDH inhibitors. nih.gov

A systematic approach was undertaken to modify different positions of the theophylline core. The primary focus of these modifications was on the R1 and R2 substituents. The inhibitory activities of the synthesized analogs were evaluated against human ALDH1A1 (hALDH1A1), and early ADME (absorption, distribution, metabolism, and excretion) properties such as microsomal stability, permeability, and aqueous solubility were also assessed to guide the optimization process. nih.gov This multiparameter optimization strategy was crucial in balancing the need for high potency with favorable pharmacokinetic characteristics. novartis.com

The initial hits from the screening campaign, compounds 5 and 6 , had IC50 values of 40 nM and 77 nM, respectively. nih.gov Subsequent modifications led to the synthesis of a library of analogs where different chemical groups were systematically introduced to probe the chemical space around the theophylline scaffold. This iterative process of design, synthesis, and testing was fundamental to enhancing the ALDH1A1 potency, ultimately leading to the identification of highly potent inhibitors like NCT-501. nih.gov

Exploration of Substituent Effects on Inhibitory Activity and Selectivity

The exploration of substituent effects on the theophylline scaffold was a critical aspect of the SAR studies. Modifications were primarily focused on two key positions, R1 and R2, to understand their influence on inhibitory activity and selectivity against other ALDH isoforms.

Key SAR findings from these investigations revealed that:

The R2 position: Modifications at this position, particularly on the piperazine (B1678402) ring, also played a vital role. The introduction of a cyclopropylamide group was shown to increase potency. nih.gov Furthermore, methyl piperazine analogs generally exhibited slightly higher potency compared to 4-hydroxypiperidine (B117109) analogs. nih.gov Ring expansion of the piperazine to a homopiperazine (B121016) resulted in a significant loss of potency and decreased RLM stability, indicating a preference for a six-membered ring at this position. nih.gov

The selectivity of these theophylline-based analogs was evaluated against other ALDH isozymes, including ALDH1B1, ALDH3A1, and ALDH2. The developed chemotype demonstrated high selectivity for ALDH1A1. nih.govnih.gov While some analogs showed low micromolar inhibition against ALDH3A1 and/or ALDH2, this was dependent on the specific R1 or R2 substitution patterns. nih.gov NCT-501 itself is a potent and selective inhibitor of hALDH1A1 with an IC50 of 40 nM and exhibits high selectivity over other ALDH isozymes. medchemexpress.com

CompoundR1 SubstituentR2 SubstituentALDH1A1 IC50 (nM)
53-MethylbenzylMethyl piperazine40
6IsopentylMethyl piperazine77
273-Methylbenzyl4-Hydroxypiperidine213
36Isopentyl4-Hydroxypiperidine138
64 (NCT-501)IsopentylCyclopropylamide piperazine40

Rational Design Principles for Theophylline-Based ALDH1A1 Inhibitors

The development of NCT-501 and its analogs was guided by several rational design principles aimed at achieving potent and selective ALDH1A1 inhibition. A key strategy was the use of the theophylline scaffold as a novel chemotype for targeting ALDH1A1. nih.govnih.gov This scaffold provided a unique structural framework that was distinct from previously reported ALDH inhibitors.

A central principle in the design process was the iterative optimization of substituents at key positions on the theophylline ring to enhance binding affinity and selectivity. This involved a deep understanding of the SAR, where the effects of different functional groups on potency and metabolic stability were systematically evaluated. For instance, the identification of the isopentyl group at the R1 position and the cyclopropylamide on the piperazine at the R2 position as being optimal for potency and stability is a testament to this rational approach. nih.gov

Furthermore, the concept of "scaffold hopping" has been explored to design novel selective ALDH1A1 inhibitors based on the theophylline moiety. nih.gov This involves replacing the theophylline core with other chemical scaffolds that mimic its shape and mode of action, with the aim of discovering new inhibitor classes. nih.gov The benzimidazole (B57391) moiety, for example, was identified as a potential replacement for the theophylline scaffold in the design of new ALDH1A1 inhibitors. nih.gov

Conformational Analysis and Molecular Modeling in SAR Elucidation

Conformational analysis and molecular modeling have played a significant role in elucidating the SAR of theophylline-based ALDH1A1 inhibitors. These computational techniques provide valuable insights into the structural requirements for potent inhibition and selectivity.

Molecular docking studies have been employed to understand the binding modes of these inhibitors within the active site of ALDH1A1. These studies have helped to identify key amino acid residues that are important for the interaction between the inhibitors and the enzyme. For theophylline-based ALDH1A1 inhibitors, important binding residues have been identified as GLY 125, 458; THR 129; TRP 178; TYR 297; PHE 171, 466; VAL 174, 460; MET 175; and HIS 293. nih.gov Understanding these interactions is crucial for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) models have also been developed for theophylline-based molecules. nih.gov These models use statistical methods to correlate the chemical structures of the compounds with their biological activities. The descriptors identified from QSAR models can provide guidance on how to modify the structure of the theophylline-based compounds to achieve a desired biological effect. nih.gov

In addition to docking and QSAR, other in silico methods such as molecular dynamics (MD) simulations have been utilized to study the dynamic behavior of the inhibitor-enzyme complexes and to calculate binding energies. nih.gov These computational approaches, in conjunction with experimental data, provide a comprehensive understanding of the SAR and are instrumental in the rational design of novel and improved ALDH1A1 inhibitors.

Preclinical Cellular and Biochemical Efficacy of Nct 501 Hydrochloride

Modulation of Cellular Aldehyde Dehydrogenase Activity

NCT-501 hydrochloride is a theophylline-based inhibitor of ALDH1A1 with high potency and selectivity. mdpi.commdpi.com In biochemical assays, it has demonstrated an IC50 of 40 nM for human ALDH1A1. mdpi.commedchemexpress.com Its selectivity is a key attribute, as it shows significantly less activity against other ALDH isozymes such as ALDH1B1, ALDH2, and ALDH3A1, with IC50 values greater than 57 µM for these enzymes. mdpi.commedchemexpress.com

In Vitro Assessment of ALDH Activity in Cancer Cell Lines

The inhibitory effect of NCT-501 hydrochloride on ALDH activity has been evaluated across various cancer cell lines. In cisplatin-resistant Cal-27 head and neck squamous cell carcinoma (HNSCC) cells, a 20 nM concentration of NCT-501 resulted in a 16% decrease in cell viability, although this was not statistically significant. medchemexpress.com In ovarian cancer cell lines PEO1 and Kuramochi, a 50 µM concentration of NCT-501 was shown to significantly inhibit ALDH activity.

A study on nasopharyngeal carcinoma (NPC) cell lines demonstrated a correlation between the level of ALDH1A1 expression and the sensitivity to NCT-501. The IC50 values for NCT-501 in four NPC cell lines were determined as follows:

Cell LineIC50 (µM)
5-8F96.91
6-10B64.15
SUNE127.84
HK167.97

Notably, the SUNE1 cell line, with the highest sensitivity to NCT-501, also exhibited the highest expression of ALDH1A1.

Differential Effects on ALDH1A1-Expressing and Non-Expressing Cells

The selectivity of NCT-501 for ALDH1A1 has been further demonstrated in studies comparing its effects on cells with and without ALDH1A1 expression. In a study involving cholangiocarcinoma cell lines, NCT-501 was shown to inhibit ALDH activity in ALDH1A1-positive KKU-055 cells. Conversely, it had no effect on the ALDH activity of ALDH1A1-negative HuCCT-1 cells. This differential effect underscores the specific targeting of ALDH1A1 by NCT-501.

Impact on Cancer Stem Cell Phenotypes and Self-Renewal

ALDH1A1 is a well-established marker for cancer stem cells (CSCs) in various malignancies. mdpi.com By inhibiting this enzyme, NCT-501 has been shown to interfere with key characteristics of CSCs, including their self-renewal capacity and tumorigenic potential.

Inhibition of Spheroid Formation in Cancer Models

The ability of cancer cells to form three-dimensional spheroids in culture is a hallmark of their self-renewal capacity and is often used as an in vitro measure of tumorigenicity. NCT-501 has demonstrated the ability to disrupt spheroid formation in multiple cancer models. In HNSCC and ovarian cancer cells, administration of NCT-501 has been shown to reduce the ability of these cells to form spheres. nih.gov Similarly, in nasopharyngeal carcinoma cells, NCT-501 was found to inhibit the formation of stem cell spheroids. nih.gov Furthermore, at concentrations of 40 and 80 nM, NCT-501 reduced the self-renewal and migratory potential of Cal-27 CisR cells.

Alterations in Cancer Stem Cell Marker Expression

While NCT-501 directly targets ALDH1A1 activity, a key CSC-related enzyme, its direct impact on the expression levels of other CSC markers such as CD44 and CD133 has not been extensively detailed in the available preclinical studies. However, research into the broader effects of ALDH1A1 inhibition provides some context. Studies have shown that inhibition of ALDH activity can lead to changes in the expression of stemness-associated markers. For instance, in endometrial cancer stem cells, the general ALDH inhibitor DEAB led to an increase in CD133 expression. nih.gov The relationship between ALDH1A1 activity and the expression of markers like CD44 and CD133 is complex and appears to be context-dependent, with positive correlations observed in some ovarian cancer studies. mdpi.com Further investigation is required to specifically elucidate the effects of NCT-501 on the expression profiles of these and other key cancer stem cell markers.

Influence on Cellular Signaling Pathways

The preclinical efficacy of NCT-501 hydrochloride extends to its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

In a study on A549/DDP (cisplatin-resistant) cells, the inhibition of ALDH1A1 by NCT-501 was found to reduce the phosphorylation of AKT and subsequently inhibit the AKT/β-catenin signaling pathway. nih.gov The Wnt/β-catenin pathway is a crucial regulator of stem cell properties, and its inhibition can lead to a reduction in cancer stemness. nih.govmdpi.com

Furthermore, in nasopharyngeal carcinoma cells, NCT-501 has been shown to induce necroptosis, a form of programmed necrosis. nih.gov This suggests an alternative mechanism for cell killing, which could be particularly relevant in apoptosis-resistant tumors. The induction of necroptosis is a significant finding, as it points to a potential therapeutic strategy for cancers that have developed resistance to traditional apoptosis-inducing chemotherapies. researchgate.net The precise molecular mechanism involves the activation of a signaling cascade that includes receptor-interacting protein kinases (RIPKs) and mixed-lineage kinase domain-like pseudokinase (MLKL). nih.govmdpi.comnih.govjci.org

Investigation of β-Catenin Signaling Modulation

NCT-501 hydrochloride has been shown to modulate the β-catenin signaling pathway, a critical cascade in cellular development and tumorigenesis. Research has established a direct link between ALDH1A1 and β-catenin, where ALDH1A1 is a transcriptional target of β-catenin. In esophageal squamous cell carcinoma (ESCC), the small-molecule inhibitor NCT-501 has been observed to down-regulate the expression of ALDH1A1 and subsequently inhibit the AKT-β-catenin signaling pathway. This suggests that the therapeutic effects of NCT-501 hydrochloride may, in part, be mediated through its ability to disrupt this oncogenic signaling axis. By inhibiting ALDH1A1, NCT-501 hydrochloride interferes with a key downstream effector of β-catenin, thereby impacting cancer cell properties.

Effects on Pathways Regulating Cellular Homeostasis

The inhibition of ALDH1A1 by NCT-501 hydrochloride has significant consequences for cellular homeostasis, particularly in the context of oxidative stress. ALDH1A1 plays a crucial role in detoxifying aldehydes and managing reactive oxygen species (ROS). The inhibition of this enzyme can lead to an accumulation of intracellular ROS, resulting in increased oxidative stress and subsequent DNA damage. This disruption of the cellular redox balance can trigger programmed cell death pathways, contributing to the anti-cancer activity of the compound. Studies have indicated that ALDH1A1 inhibition can induce necroptosis, a form of programmed necrosis, in nasopharyngeal carcinoma cells. This suggests that NCT-501 hydrochloride's mechanism of action extends to the modulation of fundamental cellular processes that maintain equilibrium within the cell.

Mechanistic Studies in Overcoming Chemoresistance in Preclinical Models

A significant aspect of the preclinical investigation of NCT-501 hydrochloride revolves around its ability to overcome chemoresistance, a major obstacle in cancer treatment.

Synergistic Effects with Chemotherapeutic Agents (e.g., Cisplatin) in Cell Lines and Xenografts

NCT-501 hydrochloride has demonstrated synergistic effects when combined with conventional chemotherapeutic agents like cisplatin (B142131). In preclinical models of head and neck squamous cell carcinoma (HNSCC), the combination of NCT-501 hydrochloride and cisplatin has shown enhanced anti-tumor activity. For instance, in cisplatin-resistant Cal-27 cells, co-treatment with NCT-501 hydrochloride led to a greater reduction in cell viability than either agent alone. Furthermore, in xenograft models derived from these resistant cells, the administration of NCT-501 hydrochloride resulted in a significant inhibition of tumor growth, highlighting its potential to re-sensitize resistant tumors to standard chemotherapy.

Abrogation of Acquired Resistance Mechanisms Mediated by ALDH1A1

The overexpression of ALDH1A1 is a known mechanism of acquired chemoresistance in various cancers. By selectively targeting ALDH1A1, NCT-501 hydrochloride directly addresses this resistance pathway. In preclinical studies, the compound has been shown to abrogate the chemoresistance mediated by ALDH1A1 in HNSCC. This is achieved by inhibiting the enzymatic activity of ALDH1A1, which is responsible for detoxifying the aldehyde intermediates generated by chemotherapeutic drugs. This targeted approach effectively dismantles a key defense mechanism of cancer cells, rendering them more susceptible to the cytotoxic effects of chemotherapy.

Analysis of Cellular Proliferation and Viability in In Vitro Systems

The impact of NCT-501 hydrochloride on cancer cell proliferation and viability has been evaluated across various in vitro systems. While the compound's primary mechanism is the inhibition of ALDH1A1, this ultimately translates to cytotoxic and anti-proliferative effects in a cell-type-dependent manner.

In cisplatin-resistant Cal-27 HNSCC cells, treatment with 20 nM of NCT-501 hydrochloride resulted in a 16% decrease in cell viability, although this finding was not statistically significant in the reported study. In other studies, 50 µM of NCT-501 hydrochloride induced approximately 20-30% cell death in PEO1 and Kuramochi ovarian cancer cell lines. The compound has also been noted to be cytotoxic to cisplatin-resistant HNSCC cells and to reduce their capacity for spheroid formation, a measure of cancer stem cell activity. However, in pancreatic (MIA PaCa-2) and colorectal (HT-29) cancer cell lines, NCT-501 hydrochloride exhibited limited cellular activity, with IC50 values greater than 4 µM.

Cell LineCancer TypeConcentrationEffect on Viability/Proliferation
Cal-27 CisRHead and Neck Squamous Cell Carcinoma20 nM16% decrease in cell viability
PEO1Ovarian Cancer50 µM~20-30% cell death
KuramochiOvarian Cancer50 µM~20-30% cell death
MIA PaCa-2Pancreatic Cancer> 4 µMIC50 > 4 µM
HT-29Colorectal Cancer> 4 µMIC50 > 4 µM

Investigation of NCT 501 Hydrochloride in Tumor Microenvironment Interactions

The tumor microenvironment (TME) plays a critical role in tumor progression and therapeutic response. The inhibition of ALDH1A1 by NCT-501 hydrochloride has been shown to influence the TME, particularly its immune landscape. ALDH1A1 activity in tumor-initiating cells has been linked to the remodeling of myeloid-derived suppressor cells (MDSCs), which are potent inhibitors of anti-tumor immunity. By inhibiting ALDH1A1, NCT-501 hydrochloride has the potential to disrupt this immunosuppressive signaling, thereby fostering a more permissive environment for anti-tumor immune responses.

Furthermore, ALDH1A1 inhibition has been shown to suppress chemotherapy-induced senescence in cancer cells. Senescent cells can secrete a variety of factors that modulate the TME, often promoting tumor growth and resistance. By preventing the establishment of this senescent phenotype, NCT-501 hydrochloride may further contribute to a less tumor-supportive microenvironment.

Synthetic Methodologies and Chemical Biology Applications of Nct 501 Hydrochloride

Established Synthetic Pathways for NCT 501 Hydrochloride

The synthesis of this compound is a multi-step process originating from the commercially available starting material, 8-chlorotheophylline (B119741). The synthetic scheme can be broadly divided into the derivatization of the N7 and C8 positions of the theophylline (B1681296) core.

A key publication by Yang et al. (2015) outlines a well-established pathway. The synthesis commences with the alkylation of 8-chlorotheophylline at the N7 position with various alkyl bromides to introduce diversity. Following this, the chlorine atom at the C8 position is displaced by a nucleophile, such as a protected piperazine (B1678402) derivative. Subsequent deprotection and acylation of the piperazine moiety with a desired carboxylic acid, for instance, cyclopropanecarbonyl chloride, yields the final compound. The hydrochloride salt is typically formed in the final step by treatment with hydrochloric acid.

The general synthetic sequence is as follows:

N7-Alkylation: 8-chlorotheophylline is reacted with an appropriate alkyl bromide (e.g., 1-bromo-3-methylbutane) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield the N7-alkylated intermediate.

C8-Substitution: The resulting N7-alkyl-8-chlorotheophylline is then subjected to nucleophilic aromatic substitution with a suitable piperazine derivative, for example, tert-butyl piperazine-1-carboxylate. This reaction is typically carried out at an elevated temperature.

Deprotection: The protecting group on the piperazine nitrogen (e.g., a Boc group) is removed under acidic conditions to yield the free piperazine intermediate.

Amide Coupling: The secondary amine of the piperazine ring is then acylated. For NCT-501, this involves a reaction with cyclopropylcarbonyl chloride in the presence of a base like triethylamine.

Salt Formation: Finally, the free base is treated with a solution of hydrogen chloride in a suitable solvent to precipitate NCT 501 as its hydrochloride salt, enhancing its solubility and stability for biological assays.

This synthetic approach allows for the systematic modification of different parts of the molecule, facilitating the exploration of structure-activity relationships.

Strategies for Derivatization and Chemical Probe Generation

The development of this compound was part of a broader medicinal chemistry effort that involved the synthesis and evaluation of numerous analogs to establish robust structure-activity relationships (SAR). These derivatization strategies focused on modifying three key regions of the theophylline-based scaffold:

The N7-substituent: A variety of alkyl and benzyl (B1604629) groups were introduced at this position to probe the steric and electronic requirements of the enzyme's active site.

The C8-linker and piperazine moiety: Different linkers and cyclic amines (e.g., piperidine, homopiperazine) were explored at the C8 position to optimize interactions with the enzyme.

The acyl group on the piperazine ring: A wide range of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, were appended to the piperazine ring to fine-tune the potency and selectivity of the inhibitors.

These systematic modifications led to the identification of NCT-501 as a highly potent and selective ALDH1A1 inhibitor. The established SAR provides a roadmap for the design of future chemical probes. For instance, a derivative could be synthesized with a linker suitable for conjugation to a fluorescent dye, a biotin (B1667282) tag for affinity purification studies, or a photoaffinity label for identifying binding partners. While specific examples of NCT-501 being derivatized into dedicated chemical probes are not extensively reported, the foundational synthetic chemistry and SAR data provide a clear blueprint for their generation.

Development and Application of Activity-Based Bioluminescent Probes (e.g., AlDeLuc) Utilizing this compound Principles

While the bioluminescent probe AlDeLuc is not directly derived from the this compound scaffold, the principles of selective ALDH1A1 inhibition, exemplified by NCT 501, are crucial for its validation and application. AlDeLuc is a first-of-its-kind logic-gated bioluminescence probe designed to selectively measure ALDH1A1 activity within tumor cells. nih.gov

The probe's activation mechanism is a two-step "AND" gate process: it is first primed by the acidic environment of intracellular compartments like endosomes and then fully activated by ALDH1A1 activity, leading to light emission. acs.org This design ensures high specificity for ALDH1A1-expressing cancer cells. nih.govacs.org

The critical role of this compound in the context of AlDeLuc is its use as a selective pharmacological tool to confirm that the bioluminescent signal is indeed a result of ALDH1A1 activity. acs.org In cellular experiments, treatment with this compound leads to a significant reduction in the bioluminescence generated by AlDeLuc, thereby validating the probe's specificity for its intended target. acs.org This demonstrates how highly selective inhibitors like NCT 501 are indispensable for the development and rigorous validation of novel chemical biology tools.

Utilization of this compound as a Research Tool in Enzymology

This compound has emerged as a valuable research tool in enzymology and cancer biology due to its high potency and selectivity for ALDH1A1. It exhibits an IC50 value of 40 nM for human ALDH1A1 and displays over 1,000-fold selectivity against other ALDH isozymes such as ALDH1B1, ALDH2, and ALDH3A1, as well as other dehydrogenases. doaj.org This high degree of selectivity is crucial for dissecting the specific roles of ALDH1A1 in complex biological systems.

Key applications of this compound as a research tool include:

Elucidating the role of ALDH1A1 in cancer stem cells (CSCs): Increased ALDH1A1 activity is a hallmark of CSCs in various cancers. NCT 501 has been used to inhibit ALDH1A1 activity in cancer cell lines, leading to a reduction in their self-renewal capacity and migratory potential.

Investigating mechanisms of chemoresistance: ALDH1A1 is implicated in the detoxification of chemotherapeutic agents. NCT 501 has been employed to study how the inhibition of ALDH1A1 can sensitize cancer cells to conventional chemotherapy.

Validating ALDH1A1 as a therapeutic target: The potent and selective inhibition of ALDH1A1 by NCT 501 provides a means to pharmacologically validate this enzyme as a target for cancer therapy in preclinical models.

Probing enzyme kinetics and structure: As a well-characterized inhibitor, NCT-501 can be used in kinetic studies to understand the mechanism of ALDH1A1 catalysis and in structural biology studies to probe the architecture of the enzyme's active site.

Advanced Methodological and Computational Approaches in Nct 501 Hydrochloride Research

High-Content Screening Platforms for Compound Evaluation

The evaluation of chemical compounds for their inhibitory effect on specific cellular targets has been revolutionized by high-content screening (HCS) platforms. These automated systems enable the rapid assessment of thousands of compounds in a cellular context, providing multi-parametric data on efficacy and specificity.

In the study of ALDH1A1 inhibitors, a key technology has been the development and miniaturization of the ALDEFLUOR assay into a 1536-well format suitable for quantitative high-throughput screening (qHTS). plos.orgnih.govnih.gov This cell-based assay identifies and quantifies ALDH activity in living cells. plos.org The assay was validated using a set of previously reported ALDH inhibitors, including NCT-501, to confirm its robustness in a high-throughput format. plos.org

A screening paradigm utilizing cell lines with differential ALDH1A1 expression, such as the ALDH1A1-positive MIA PaCa-2 (pancreatic cancer) and HT-29 (colon cancer) cells versus the ALDH1A1-negative LN-229 (glioma) cells, allows for the specific identification of ALDH1A1 inhibitors. plos.orgnih.gov NCT-501 demonstrated selective inhibition of the fluorescent substrate turnover only in the ALDH1A1-expressing cell lines, confirming its specificity at a cellular level. plos.org This HCS approach is crucial for structure-activity relationship (SAR) studies, enabling the efficient characterization of large libraries of synthesized compounds to identify those with potent and selective cellular activity. plos.orgnih.gov

CompoundCell LineALDH1A1 ExpressionIC50 (μM)Reference
NCT-501 MIA PaCa-2High6.26 plos.org
NCT-501 HT-29High3.3 plos.org
NCT-501 LN-229NegativeNo Inhibition plos.org
Compound 5 MIA PaCa-2High0.71 plos.org
Compound 5 HT-29High0.47 plos.org
Compound 5 LN-229NegativeNo Inhibition plos.org
DEAB MIA PaCa-2High~0.8 - 28 plos.org
DEAB LN-229Negative~3.48 plos.org

This table summarizes the inhibitory activity (IC50) of NCT-501 and other reference compounds in different cell lines as determined by a high-content screening assay. The data highlights the selectivity of NCT-501 for ALDH1A1-expressing cells.

Molecular Docking and Dynamics Simulations of NCT-501 Hydrochloride-ALDH1A1 Complexes

Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding the interactions between a ligand, such as NCT-501 hydrochloride, and its protein target, ALDH1A1, at an atomic level. nih.govccspublishing.org.cn These methods predict the binding pose of an inhibitor within the enzyme's active site and assess the stability of the resulting complex over time.

Molecular docking studies on various ALDH1A1 inhibitors have revealed key amino acid residues within the binding pocket that are crucial for interaction. ccspublishing.org.cn These often include residues like Cys303, which is a catalytic residue, as well as Phe171 and Val174, which contribute to the electrostatic and hydrophobic interactions that stabilize the inhibitor binding. ccspublishing.org.cn While specific, detailed MD simulation trajectories for the NCT-501-ALDH1A1 complex are not extensively published in public literature, the development of NCT-501 was informed by such structure-based design principles. researchgate.netacs.org For instance, the design of newer quinoline-based inhibitors was guided by docking them into the ALDH1A1 crystal structure (PDB ID: 4X4L) and comparing their binding modes to that of NCT-501. acs.orgnih.gov

MD simulations further refine the static picture provided by docking. By simulating the motion of the protein-ligand complex over nanoseconds, researchers can assess the stability of the interactions, observe conformational changes, and calculate binding free energies, which provide a more accurate prediction of binding affinity. tandfonline.com These simulations have been used to validate the docking results of novel ALDH1A1 inhibitors, confirming that the identified binding modes are stable. ccspublishing.org.cntandfonline.com

MethodApplication in ALDH1A1 Inhibitor ResearchKey Findings / InsightsReference
Molecular Docking Predicts the binding conformation of inhibitors in the ALDH1A1 active site.Identifies key interacting residues (e.g., Cys303, Phe171, Val174) and guides the design of new compounds. ccspublishing.org.cn ccspublishing.org.cnacs.orgtandfonline.com
Molecular Dynamics (MD) Simulation Assesses the stability of the inhibitor-ALDH1A1 complex over time.Validates docking poses, reveals dynamic conformational changes, and helps in calculating binding free energies. tandfonline.com ccspublishing.org.cntandfonline.comtandfonline.com
MM-PBSA/GBSA Calculates the binding free energy of the protein-ligand complex.Provides a quantitative estimation of binding affinity for ranking potential inhibitors. tandfonline.com tandfonline.comtandfonline.com

This table outlines the primary computational methods used to study inhibitor-ALDH1A1 interactions and their specific applications in the research field.

Virtual Screening and Scaffold Hopping Techniques in Novel Inhibitor Design

The discovery of novel chemical entities with desired biological activity is a cornerstone of drug development. Virtual screening and scaffold hopping are powerful computational strategies that accelerate this process by exploring vast chemical spaces to identify promising new inhibitor scaffolds. nih.govbohrium.com

Virtual screening involves the computational filtering of large compound libraries against a target protein structure (structure-based) or based on the characteristics of known active compounds (ligand-based). nih.govresearchgate.net This approach has been successfully used to identify novel, selective ALDH1A1 inhibitors from databases containing millions of compounds. nih.gov

Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, structurally distinct molecules that retain the biological activity of a known parent compound. nih.govnih.gov This is particularly useful for generating novel intellectual property and improving the druglike properties of an existing chemical series. In the context of ALDH1A1 inhibitor development, researchers have used the theophylline (B1681296) scaffold of NCT-501 as a starting point for scaffold hopping experiments. nih.gov By replacing the core theophylline moiety with other chemical structures (bioisosteres) that maintain similar 3D shape and electrostatic properties, novel scaffolds such as benzimidazole (B57391) have been identified. nih.govnih.gov These new scaffolds served as the basis for designing a library of novel ALDH1A1 inhibitors, which were then synthesized and evaluated, leading to compounds with significant and selective inhibitory potential. nih.govnih.gov

TechniqueDescriptionApplication in ALDH1A1 Inhibitor DesignReference
Virtual Screening Computational filtering of large chemical libraries to identify potential hits.Used to screen databases like ChemBridge and Maybridge to find novel ALDH1A1 inhibitor candidates. nih.govnih.gov nih.govnih.govbohrium.com
Scaffold Hopping Replacing the core structure of a known active compound to find novel, patentable, and improved molecules.Used theophylline derivatives (related to NCT-501) as a reference to design novel benzimidazole-based ALDH1A1 inhibitors. nih.govnih.gov nih.govnih.govresearchgate.net

This table describes the computational techniques used to discover novel ALDH1A1 inhibitor scaffolds, with specific examples from recent research.

Integration of Artificial Intelligence and Machine Learning in ALDH Inhibitor Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming drug discovery by enhancing the predictive power of computational models. tandfonline.comresearchgate.net In the search for ALDH inhibitors, ML models are increasingly being combined with traditional methods like virtual screening and molecular docking to improve the identification of potent and selective compounds. nih.govresearchgate.net

Researchers have developed multiple machine learning models, such as Support Vector Machines (SVM) and Random Forest (RF) classifiers, trained on datasets of known ALDH1A1, ALDH2, and ALDH3A1 inhibitors and non-inhibitors. nih.govnih.gov These models can rapidly screen vast chemical libraries to triage compounds, prioritizing those predicted to be selective ALDH1A1 inhibitors while filtering out those likely to inhibit other isoforms. nih.govresearchgate.net This ML-assisted screening is significantly more efficient than relying on docking or experimental testing alone. frontiersin.org

Challenges and Future Research Trajectories for Nct 501 Hydrochloride As an Aldh1a1 Inhibitor

Comparative Analysis with Emerging ALDH1A1 Inhibitors

NCT 501 hydrochloride distinguishes itself through its high potency and selectivity for ALDH1A1. However, the field of ALDH1A1 inhibitor development is dynamic, with several other promising compounds emerging. A comparative analysis is crucial for contextualizing the therapeutic potential of this compound.

This compound, a theophylline-based compound, exhibits a half-maximal inhibitory concentration (IC50) of 40 nM against human ALDH1A1. nih.govfrontiersin.org It demonstrates excellent selectivity, with IC50 values greater than 57 μM for other ALDH isoforms such as ALDH1B1, ALDH3A1, and ALDH2. nih.govfrontiersin.org This high selectivity is a significant advantage in minimizing off-target effects.

In comparison, other classes of ALDH1A1 inhibitors have been identified. For instance, indole-2,3-dione-based analogs have been developed as potent inhibitors, with some compounds showing selectivity for ALDH1A1. frontiersin.org Another example is CM37, a small molecule inhibitor that has shown activity in ovarian cancer models. spandidos-publications.com More recently, a novel inhibitor, compound 974, has been identified and has demonstrated the ability to decrease the population of ovarian cancer stem cells. nih.gov Disulfiram, an FDA-approved drug for alcoholism, and its derivatives also exhibit inhibitory activity against ALDH1A1, although they are generally less selective. aacrjournals.org

The following table provides a comparative overview of this compound and other selected emerging ALDH1A1 inhibitors.

Compound/ClassChemical ScaffoldALDH1A1 IC50Selectivity ProfileKey Findings
This compound Theophylline-based40 nM nih.govfrontiersin.org>1400-fold vs ALDH1B1, ALDH3A1, ALDH2 nih.govfrontiersin.orgPotent and highly selective; demonstrated in vivo efficacy in a xenograft model. acs.org
Indole-2,3-diones Indole-basedVariesCan be selective for ALDH1A1 over other isoforms. frontiersin.orgA class of inhibitors with tunable selectivity based on substitution patterns. frontiersin.org
CM37 Not specifiedNot specifiedInhibitory activity against ALDH1A1. spandidos-publications.comActive in ovarian cancer models enriched in cancer stem cells. spandidos-publications.com
Compound 974 Not specifiedNot specifiedSpecific to ALDH1A1. nih.govDecreases ovarian cancer stem cell population and suppresses chemotherapy-induced senescence. nih.gov
Disulfiram Derivatives DithiocarbamateVariesCan be selective for ALDH1a1 over ALDH2. aacrjournals.orgNovel derivatives show improved selectivity for ALDH1A1 compared to the parent drug. aacrjournals.org

Strategies for Addressing Metabolic Stability and In Vivo Preclinical Applicability

A significant hurdle in the clinical translation of this compound is its metabolic instability and suboptimal pharmacokinetic profile. While it is well-absorbed and distributed, it is also rapidly metabolized and/or excreted, leading to a short in vivo half-life. frontiersin.org This necessitates the exploration of strategies to enhance its metabolic stability and improve its preclinical applicability, particularly for oral administration.

Preclinical pharmacokinetic studies have shown that this compound has a short half-life, which could limit its therapeutic efficacy. acs.org Its limited oral bioavailability is attributed to hepatic metabolism before it can enter systemic circulation. nih.gov Improving these properties is a key focus for its future development.

Several strategies can be employed to address these limitations:

Structural Modification: Introducing chemical modifications to the this compound scaffold can block sites of metabolic attack. This could involve the substitution of metabolically liable groups with more stable moieties. For instance, deuterium (B1214612) substitution at sites of oxidation can slow down metabolism due to the kinetic isotope effect.

Prodrug Approach: Designing a prodrug of this compound that is converted to the active compound in vivo could improve its absorption and distribution characteristics, potentially leading to enhanced oral bioavailability and a more favorable pharmacokinetic profile.

Formulation Strategies: Advanced formulation techniques, such as encapsulation in nanoparticles or liposomes, can protect the drug from premature metabolism and control its release, thereby prolonging its half-life and improving its therapeutic index.

Co-administration with Metabolic Inhibitors: While less ideal, co-administering this compound with an inhibitor of the specific metabolic enzymes responsible for its degradation could increase its systemic exposure. However, this approach carries the risk of drug-drug interactions.

Exploration of Combination Therapy Strategies for Enhanced Biological Outcomes

The role of ALDH1A1 in conferring drug resistance in cancer cells makes this compound a prime candidate for combination therapies. By inhibiting ALDH1A1, it has the potential to sensitize cancer cells to conventional chemotherapeutic agents and targeted therapies, leading to synergistic anti-cancer effects.

Preclinical studies have already provided evidence for the potential of ALDH1A1 inhibitors in combination therapy. For example, inhibition of ALDH1A1 has been shown to augment the efficacy of the PARP inhibitor olaparib (B1684210) in ovarian cancer models. frontiersin.org Furthermore, NCT 501 has been observed to sensitize taxane-resistant ovarian cancer cells to paclitaxel. nih.gov

Potential combination strategies for this compound include:

With Conventional Chemotherapy: Combining this compound with cytotoxic agents like platinum compounds (e.g., cisplatin) or taxanes (e.g., paclitaxel) could overcome acquired resistance in various cancers, including head and neck, ovarian, and breast cancers. frontiersin.orgnih.gov

With Targeted Therapies: Synergistic effects may be achieved by combining this compound with targeted agents that inhibit other key cancer pathways. For instance, combination with inhibitors of signaling pathways involved in cancer stem cell maintenance could be a promising approach.

With Immunotherapy: Emerging evidence suggests a role for ALDH in modulating the immune response within the tumor microenvironment. frontiersin.org Investigating the combination of this compound with immune checkpoint inhibitors could reveal novel therapeutic opportunities.

The rationale behind these combinations lies in the multifaceted role of ALDH1A1 in cancer cell survival and resistance. By targeting this enzyme, this compound can potentially disrupt DNA repair mechanisms, reduce the cancer stem cell pool, and alter tumor metabolism, thereby lowering the threshold for the efficacy of other anti-cancer drugs.

Delineating Comprehensive Physiological Roles of ALDH1A1 Amenable to Inhibition

While the primary focus of this compound development has been on oncology, ALDH1A1 plays a crucial role in a variety of other physiological and pathophysiological processes. A comprehensive understanding of these roles is essential for identifying new therapeutic indications for ALDH1A1 inhibitors and for anticipating potential on-target side effects.

The overexpression of ALDH1A1 is not only a hallmark of cancer stem cells and a contributor to chemotherapy resistance but is also implicated in other diseases. acs.orgpatsnap.com ALDH1A1 is a key enzyme in the synthesis of retinoic acid, a molecule with diverse biological functions, including roles in cell differentiation, proliferation, and apoptosis. spandidos-publications.com

Beyond cancer, the physiological roles of ALDH1A1 that are amenable to inhibition include:

Metabolic Disorders: ALDH1A1 has been linked to obesity and diabetes, suggesting that its inhibition could offer new therapeutic avenues for these conditions. acs.org

Inflammatory Diseases: The involvement of ALDH1A1 in inflammatory processes, potentially through its role in retinoic acid signaling, suggests that its inhibitors could be beneficial in treating inflammatory conditions. acs.org

Regenerative Medicine: Given the role of ALDH1A1 in stem cell biology, its modulation could have applications in regenerative medicine, for example, by influencing stem cell differentiation pathways. patsnap.com

Alcohol Use Disorder: ALDH enzymes are central to alcohol metabolism, and while ALDH2 is the primary target for drugs like disulfiram, the role of ALDH1A1 in this process and its potential as a therapeutic target warrants further investigation. patsnap.com

Inhibition of ALDH1A1 in these contexts could have profound biological effects. For instance, in metabolic disorders, it might alter lipid metabolism and insulin (B600854) sensitivity. In inflammatory diseases, it could modulate immune cell function. A deeper understanding of these roles will be critical for the broader clinical development of this compound and other ALDH1A1 inhibitors.

Future Directions in the Development of Isoform-Selective ALDH Inhibitors

The development of this compound highlights the feasibility and potential of creating highly selective inhibitors for specific ALDH isoforms. The human ALDH superfamily comprises 19 functional enzymes, many of which have distinct yet sometimes overlapping physiological roles. The future of ALDH inhibitor development lies in the creation of a diverse toolkit of isoform-selective inhibitors to dissect the specific functions of each enzyme and to develop targeted therapies with minimal off-target effects.

Achieving isoform selectivity is a significant challenge due to the structural similarities among the ALDH enzymes. However, subtle differences in their active sites and substrate-binding pockets can be exploited to design selective inhibitors. The development of this compound through a quantitative high-throughput screening campaign followed by medicinal chemistry optimization serves as a successful example of this approach.

Future directions in this field will likely involve:

Structure-Based Drug Design: The increasing availability of crystal structures of various ALDH isoforms will facilitate the rational design of selective inhibitors.

Novel Chemical Scaffolds: Exploration of new chemical scaffolds beyond the currently known inhibitor classes will be crucial for identifying compounds with improved selectivity and drug-like properties.

Targeting Allosteric Sites: Instead of targeting the highly conserved active site, designing inhibitors that bind to less conserved allosteric sites could be a more effective strategy for achieving isoform selectivity.

Development of Pan-ALDH Inhibitors with Defined Selectivity Profiles: In some cases, inhibiting multiple ALDH isoforms may be therapeutically beneficial. The development of inhibitors with well-characterized selectivity profiles against a panel of ALDH enzymes will be valuable for both research and therapeutic purposes.

The continued development of isoform-selective ALDH inhibitors, including further optimization of compounds like this compound, holds great promise for advancing our understanding of the physiological roles of these enzymes and for providing new therapeutic options for a wide range of diseases.

Q & A

Q. What are the key considerations for determining the optimal concentration of NCT 501 hydrochloride in ALDH1A1 inhibition assays?

To establish the effective concentration range, researchers should perform dose-response experiments using recombinant ALDH1A1 enzyme or cell-based assays. Begin with a broad concentration range (e.g., 1 nM–1 µM) and measure inhibition using fluorogenic substrates (e.g., BODIPY-aminoacetaldehyde). Calculate the IC50 value via nonlinear regression, ensuring inclusion of positive controls (e.g., disulfiram for ALDH inhibition) and vehicle controls. Validate selectivity by testing against off-target dehydrogenases (ALDH3A1, ALDH2, HPGD) at concentrations up to 1 µM to confirm >1000-fold selectivity .

Q. How should researchers validate the selectivity of this compound in vitro?

Use panel-based assays to test NCT 501 against 168 GPCRs and related enzymes (ALDH3A1, ALDH1B1, HSD17β4) at 1 µM. Compare inhibition profiles using standardized protocols (e.g., radioligand binding for GPCRs, enzymatic activity assays for dehydrogenases). Cross-validate findings with orthogonal methods, such as CRISPR-mediated ALDH1A1 knockout models to confirm phenotype specificity. Report selectivity ratios (IC50 off-target/IC50 ALDH1A1) to highlight specificity .

Q. What storage and handling protocols are critical for maintaining this compound stability?

Store lyophilized this compound at -20°C in airtight, light-protected vials. Reconstitute in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Verify batch-specific molecular weight and hydration status using the manufacturer’s certificate of analysis. Pre-test aliquots in pilot assays to confirm activity, especially if batches differ in salt formulation .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound formulations impact experimental reproducibility?

Batch differences in salt forms or hydration levels may alter solubility, bioavailability, or inhibition kinetics. To mitigate this:

  • Compare inhibition curves (IC50) across multiple batches.
  • Include batch numbers in metadata and publications.
  • Use the same batch for longitudinal studies.
  • Validate critical findings with at least two independent batches .

Q. What methodologies are recommended to confirm blood-brain barrier (BBB) permeability in preclinical models?

  • In vivo pharmacokinetics : Administer NCT 501 intravenously to rodents and measure brain-to-plasma ratio via LC-MS/MS at multiple time points.
  • In situ brain perfusion : Quantify BBB penetration using a standardized perfusion technique with radiolabeled NCT 501.
  • Microdialysis : Monitor unbound drug concentrations in brain extracellular fluid.
  • Tissue homogenization : Validate brain accumulation post-administration with mass spectrometry .

Q. How should researchers resolve discrepancies in reported IC50 values across studies?

Discrepancies may arise from assay conditions (pH, substrate concentration), cell lines, or batch variability. To address this:

  • Replicate experiments using the original study’s protocols.
  • Standardize assay parameters (e.g., 25 µM BODIPY-aminoacetaldehyde substrate, pH 7.4).
  • Cross-validate with orthogonal methods (e.g., cellular thermal shift assays for target engagement).
  • Report detailed experimental conditions, including buffer composition and incubation times .

Q. What strategies are effective for integrating NCT 501 into combination therapy studies while controlling for off-target effects?

  • Dose-matrix experiments : Test NCT 501 with partner drugs (e.g., chemotherapeutics) across a range of concentrations to identify synergistic/additive effects.
  • Off-target profiling : Use high-throughput screens (e.g., Eurofins CEREP panel) to rule out interactions with cytochrome P450 enzymes or transporters.
  • Mechanistic validation : Employ RNA sequencing or phosphoproteomics to confirm ALDH1A1-specific pathway modulation in combination settings .

Methodological Best Practices

  • Preclinical documentation : Adhere to NIH guidelines for reporting animal studies, including dose rationale, administration route, and batch-specific data .
  • Data transparency : Upload raw inhibition curves, selectivity profiles, and pharmacokinetic data to repositories like Figshare or Zenodo for independent validation .
  • Statistical rigor : Use power analysis to determine sample sizes and include replicates to account for biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.